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molecular formula C5H10ClNO2 B1280394 1-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 98071-16-0

1-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No. B1280394
M. Wt: 151.59 g/mol
InChI Key: HBTVGNDTGRUBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073830B2

Procedure details

1-aminocyclobutanecarboxylic acid hydrochloride (5.2 g, 34.5 mmol) and methanol (120 ml) were charged. An ice bath was set and thionyl chloride (3.7 ml, 51.7 mmol) was slowly added thereto. Then, the ice bath was removed, and the mixture was stirred at room temperature for 3 hours. The resultant product was vacuum-distilled to remove a solvent, and dried in a 60° C. oven so as to obtain methyl-1-aminocyclobutanecarboxylate hydrochloride (5.62 g, 37.1 mmol, 98%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4]1.S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[CH3:14][O:8][C:7]([C:3]1([NH2:2])[CH2:6][CH2:5][CH2:4]1)=[O:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
Cl.NC1(CCC1)C(=O)O
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice bath was set
CUSTOM
Type
CUSTOM
Details
Then, the ice bath was removed
DISTILLATION
Type
DISTILLATION
Details
The resultant product was vacuum-distilled
CUSTOM
Type
CUSTOM
Details
to remove a solvent
CUSTOM
Type
CUSTOM
Details
dried in a 60° C. oven so as

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.COC(=O)C1(CCC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.1 mmol
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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